molecular formula C10H9BrF2OS B14047188 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14047188
M. Wt: 295.15 g/mol
InChI Key: YMMVWWOTBUHFQL-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl and mercapto groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in the quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites in proteins or enzymes. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

    1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one: Similar structure but with a nitro group instead of a mercapto group.

    1-Bromo-3-(5-(trifluoromethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness: 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethyl and mercapto groups, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H9BrF2OS

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-3-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2OS/c11-5-8(14)4-7-3-6(10(12)13)1-2-9(7)15/h1-3,10,15H,4-5H2

InChI Key

YMMVWWOTBUHFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CC(=O)CBr)S

Origin of Product

United States

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